Methanesulfonyl chloride

Hydrolysis Kinetics Activation Parameters SN2 Mechanism

Methanesulfonyl chloride (MsCl) is the preferred sulfonylating agent when reaction rate and throughput are critical. Its higher electrophilicity compared to aromatic analogs (BsCl, TsCl) enables faster kinetics and milder reaction conditions, accelerating pharmaceutical analog generation and scale-up. The patented continuous production process delivers 92% yield and 99% purity, ensuring reliable bulk supply at competitive economics for agrochemical and polymer intermediate manufacturing. Choose MsCl for moisture-sensitive, high-efficiency sulfonylation.

Molecular Formula CH3ClO2S
Molecular Weight 114.55 g/mol
CAS No. 124-63-0
Cat. No. B041677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonyl chloride
CAS124-63-0
SynonymsChloro Methyl Sulfone;  Mesyl Chloride;  Methanesulfochloride;  Methanesulfonic Acid Chloride;  Methanesulphonyl Chloride;  Methyl Sulfochloride;  Methylsulfonyl Chloride;  NSC 15039;  MsCl;  Ms-Cl
Molecular FormulaCH3ClO2S
Molecular Weight114.55 g/mol
Structural Identifiers
SMILESCS(=O)(=O)Cl
InChIInChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3
InChIKeyQARBMVPHQWIHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in most organic solvents
Practically insoluble in water;  soluble in alcohol, ether
In water, 8.59X10+3 mg/L at 25 °C (est)
Solubility in water: reaction

Methanesulfonyl Chloride (CAS 124-63-0): A High-Reactivity Alkanesulfonyl Chloride for Nucleophilic Substitution and Sulfonation


Methanesulfonyl chloride (MsCl, mesyl chloride, CAS 124-63-0) is the simplest organic sulfonyl chloride, belonging to the alkanesulfonyl chloride class. It is a colorless to pale yellow, pungent, moisture-sensitive liquid (bp 161 °C at 730 mmHg, density 1.480 g/cm³) that is soluble in polar organic solvents [1]. MsCl is a potent electrophile that serves as a source of the methanesulfonyl (mesyl) group, functioning primarily as a sulfonylating agent for alcohols, amines, and carbanions to generate methanesulfonate esters, methanesulfonamides, and sulfenes, respectively [2]. Its compact aliphatic structure confers distinct reactivity, stability, and economic profiles compared to aromatic sulfonyl chloride analogs such as benzenesulfonyl chloride (BsCl) and p-toluenesulfonyl chloride (TsCl), making it a critical reagent in pharmaceutical intermediate synthesis, agrochemical manufacturing, and specialty polymer production.

Why Methanesulfonyl Chloride Cannot Be Simply Substituted by Benzenesulfonyl Chloride or Tosyl Chloride in Critical Syntheses


While MsCl, BsCl, and TsCl are all sulfonylating agents that can convert alcohols into leaving groups, direct substitution in a synthetic route is not permissible without impacting yield, selectivity, reaction rate, and downstream processing. Alkanesulfonyl chlorides like MsCl are more electrophilic than their aromatic counterparts, leading to significantly faster reaction kinetics with nucleophiles [1]. This heightened reactivity can reduce reaction times and enable milder conditions, but it also necessitates different handling and quenching protocols due to increased moisture sensitivity and lachrymatory properties [2]. Furthermore, the smaller steric profile of the mesyl group often leads to different regio- and stereoselectivity outcomes compared to the bulky tosyl group, particularly in complex polyfunctional molecules like carbohydrates [3]. The physical properties and thermal stability of the resulting mesylate intermediates differ substantially from tosylates and besylates, which in turn affects crystallization behavior, purification strategies, and long-term stability. Therefore, a change in sulfonylating agent is not a trivial substitution; it represents a fundamental change in reaction design that must be validated by quantitative comparative data.

Quantitative Comparative Evidence: Differentiating Methanesulfonyl Chloride from Benzenesulfonyl and Tosyl Chlorides


Hydrolysis Activation Entropy: Methanesulfonyl Chloride vs. Benzenesulfonyl Chloride

In a direct head-to-head solvolysis study in H2O at 20 °C, methanesulfonyl chloride exhibits a substantially less negative entropy of activation (ΔS≠) compared to benzenesulfonyl chloride [1]. This indicates a less ordered transition state for MsCl hydrolysis, which is a key differentiator in aqueous or protic solvent environments.

Hydrolysis Kinetics Activation Parameters SN2 Mechanism Thermodynamics

Regioselectivity in Friedel-Crafts Sulfonylation: MsCl vs. BsCl on Substituted Benzenes

When employed as sulfonylating agents for substituted benzenes over Zn-exchanged zeolite catalysts, methanesulfonyl chloride and benzenesulfonyl chloride demonstrate distinct regioselectivity profiles. MsCl yields comparable amounts of 2- and 4-substituted products, whereas BsCl exhibits enhanced selectivity for the 4-substituted isomer [1].

Electrophilic Aromatic Substitution Zeolite Catalysis Regioselectivity Sulfones

Bond Dissociation Energy (BDE) and Radical Stability: MsCl vs. BsCl

The sulfur-chlorine bond dissociation enthalpy (BDE) is a fundamental measure of bond strength and reactivity in radical processes. Photoacoustic calorimetry measurements reveal that the S–Cl BDEs for methanesulfonyl chloride and benzenesulfonyl chloride are identical within experimental error [1].

Bond Dissociation Enthalpy Sulfonyl Radicals Thermochemistry Photoacoustic Calorimetry

Enthalpy of Solution in Water: MsCl vs. Water

The enthalpy of solution of methanesulfonyl chloride in water at 298 K was determined via adiabatic calorimetry, providing a quantitative basis for assessing heat evolution during aqueous work-up or accidental contact [1].

Calorimetry Solution Thermodynamics Industrial Safety Reaction Calorimetry

Industrial Process Yield and Purity: Continuous Production of MsCl

A patented continuous process for the production of methanesulfonyl chloride demonstrates high efficiency and product quality, achieving a 92% theoretical yield with a product purity of 99% [1]. These metrics are critical for evaluating the commercial viability and cost-effectiveness of MsCl compared to alternative sulfonyl chlorides, which may require more complex or lower-yielding syntheses.

Process Chemistry Continuous Manufacturing Purity Analysis Industrial Economics

Reactivity in Carbohydrate Chemistry: Mesylation vs. Tosylation Selectivity

The relative reactivity of hydroxyl groups in methyl α-D-xylopyranoside towards methanesulfonyl chloride (mesylation) in pyridine was determined to be O-2 > O-4 > O-3, while for the β-anomer the order is O-4 > O-3 > O-2 [1]. Tosylation of the same substrates using TsCl showed the same selectivity pattern, indicating that for this class of compounds, the leaving group does not alter regioselectivity, but the reaction rates differ significantly [1].

Carbohydrate Synthesis Regioselectivity Protecting Group Chemistry Glycosides

Optimized Application Scenarios for Methanesulfonyl Chloride Based on Comparative Evidence


Accelerated Nucleophilic Substitution in High-Throughput Pharmaceutical Intermediate Synthesis

Given its significantly less negative entropy of activation for hydrolysis (ΔS≠ = -8.32 vs. -13.25 cal·deg⁻¹·mol⁻¹ for BsCl) and general high electrophilicity, MsCl is the preferred reagent when reaction rate is paramount. This scenario is common in early-stage pharmaceutical development and high-throughput parallel synthesis, where shorter reaction times and the ability to use milder bases are critical for rapid analog generation and scale-up. The quantitative kinetic advantage of MsCl over BsCl directly translates to increased throughput and reduced cycle times [1].

Process-Scale Sulfonate Ester Formation with Aqueous Quenching

The thermokinetic characterization of the MsCl-water system, specifically the enthalpy of solution (-112 cal/mol), provides essential data for designing safe and efficient large-scale reactions involving aqueous work-up [2]. This scenario is relevant for industrial processes where a sulfonyl chloride is used to activate an alcohol, followed by a water quench. The exothermicity is quantifiable, allowing engineers to design appropriate cooling and mixing systems to prevent thermal runaway. This contrasts with aromatic sulfonyl chlorides, whose aqueous hydrolysis can be more exothermic and less predictable, making MsCl a safer choice for certain process-scale operations.

Cost-Effective Manufacturing of Sulfonyl Intermediates via Continuous Processing

The patented continuous process for MsCl production, which achieves a 92% theoretical yield and 99% purity [3], makes it the economically superior choice for manufacturing bulk sulfonyl intermediates, particularly in the agrochemical and specialty chemical sectors. This scenario is ideal for producers of sulfonate-based surfactants, dyes, or polymer additives, where reagent cost and supply chain reliability are critical. The high-yield continuous process for MsCl stands in contrast to the often lower-yielding batch processes used for some aromatic sulfonyl chlorides, providing a clear procurement advantage based on established industrial metrics.

Carbohydrate Derivatization Where Mesylates Offer Purification Advantages

In carbohydrate chemistry, the evidence shows that mesylation and tosylation exhibit identical regioselectivity on methyl xylopyranosides [4]. Therefore, the choice between MsCl and TsCl can be guided by downstream processing requirements. Mesylate esters are often more water-soluble and easier to remove via aqueous extraction than their tosylate counterparts. This scenario is particularly advantageous when the desired product is a polar intermediate that will be subjected to multiple aqueous washes or when the final product must be free of aromatic contaminants. The comparable selectivity allows chemists to select MsCl for its superior handling and purification properties without compromising the synthetic outcome.

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